N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as CFPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFPTU is a thiourea derivative that has been extensively studied for its ability to modulate various biological processes.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation and oxidative stress in various animal models.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms underlying this compound's biological effects.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN4S/c1-17-4-6-18(7-5-17)16-12(19)15-9-2-3-11(14)10(13)8-9/h2-3,8H,4-7H2,1H3,(H2,15,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWJQGMPNMWJHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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